Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate

説明

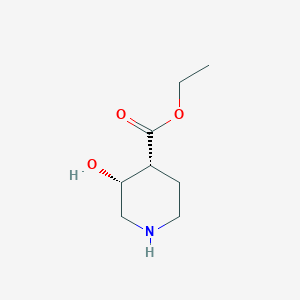

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate (CAS: 1932543-94-6) is a chiral piperidine derivative characterized by a hydroxyl group at the 3-position and an ethyl ester at the 4-position of the six-membered piperidine ring. Its stereochemical configuration, (3R,4R), is critical for interactions in asymmetric synthesis and biological systems. The compound serves as a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands where stereoselectivity is paramount .

特性

分子式 |

C8H15NO3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC名 |

ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1 |

InChIキー |

SKQCHLWQNVCONZ-RQJHMYQMSA-N |

異性体SMILES |

CCOC(=O)[C@@H]1CCNC[C@@H]1O |

正規SMILES |

CCOC(=O)C1CCNCC1O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.

Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid is reacted with ethanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Hydroxylation: Using continuous flow reactors to achieve efficient hydroxylation.

Catalytic Esterification: Employing catalytic processes to enhance the esterification step, ensuring high yield and purity.

化学反応の分析

Patent Method (CN111072543B)

A patented method describes a six-step process starting from glycine ethyl ester :

-

Nucleophilic substitution : Glycine ethyl ester reacts with a halogenated reagent (e.g., methyl chloroformate) and triethylamine to form compound 1.

-

Cyclization : Compound 1 reacts with ethyl acrylate and lithium tert-butoxide to form a cyclic intermediate (compound 2).

-

Substitution : Compound 2 undergoes nucleophilic substitution with a halogenated reagent to yield compound 3.

-

Coupling : Compound 3 is coupled with a vinyl boron anhydride pyridine complex under palladium catalysis to form compound 4.

-

Asymmetric hydrogenation : Compound 4 undergoes catalytic hydrogenation using a ruthenium catalyst to achieve stereoselective reduction (compound 5).

-

Hydrolysis/Deprotection : Compound 5 is hydrolyzed and deprotected to yield the final product.

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Methyl chloroformate, Et₃N | Nucleophilic substitution |

| 2 | Ethyl acrylate, LiO⁻t-Bu | Cyclization |

| 5 | Ru catalyst, H₂, MeOH | Asymmetric hydrogenation |

| 6 | NaOH, HCl | Hydrolysis/deprotection |

Alternative Synthetic Approaches

Other methods include:

-

Yeast-mediated reductions : Bakers’ yeast reduces β-keto esters to form hydroxypiperidine derivatives, though stereochemical control is challenging .

-

Dynamic kinetic resolution : Asymmetric hydrogenation using ruthenium catalysts (e.g., [Ru{(S)-binap}Cl(cym)]) enables high enantiomeric excess (ee >99%) for the (3R,4R) configuration .

Key Chemical Reactions

The compound participates in reactions influenced by its functional groups:

Oxidation/Reduction

-

Oxidation : The hydroxyl group at position 3 can be oxidized to a ketone using reagents like KMnO₄.

-

Reduction : The carboxylate ester may undergo selective reduction (e.g., with LiAlH₄) to form alcohols or amines, depending on conditions.

Substitution Reactions

The secondary hydroxyl group at C-3 is reactive and can undergo nucleophilic substitution (e.g., with halides or boron reagents) .

Catalytic Hydrogenation

The double bond in intermediates (e.g., in compound 4) is hydrogenated stereoselectively using ruthenium catalysts to establish the (3R,4R) configuration .

Stereochemical Considerations

The (3R,4R) configuration is critical for biological activity. Key stereochemical control strategies include:

-

Asymmetric hydrogenation : Ru catalysts with chiral ligands (e.g., (S)-binap) achieve >99% ee .

-

Dynamic resolution : Preferential hydrogenation of one enantiomer, combined with racemization of the other, ensures high stereopurity .

-

NMR and X-ray analysis : The Mosher method and crystallography confirm stereochemical assignments .

Comparison of Synthetic Methods

| Method | Starting Material | Key Steps | Yield/ee |

|---|---|---|---|

| Patent (CN111072543B) | Glycine ethyl ester | Substitution, cyclization, hydrogenation | High, >99% ee |

| Yeast-mediated | β-keto esters | Reduction (limited control) | Moderate |

| Asymmetric hydrogenation | Unsaturated precursors | Ru-catalyzed hydrogenation | >99% ee |

This compound’s reactivity and stereochemical precision make it a valuable tool in modern organic chemistry and medicinal research. Further optimization of reaction conditions and stereochemical control mechanisms will expand its applications in drug discovery.

科学的研究の応用

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission or metabolic processes.

類似化合物との比較

Structural and Functional Analysis Table

生物活性

Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

This compound is characterized by its piperidine ring structure with hydroxyl and carboxylate functional groups. The synthesis of this compound often involves various reduction methods that yield enantiomerically pure forms. For instance, biological reduction using baker’s yeast has been shown to produce high yields of the desired stereoisomer, confirming the effectiveness of this method in achieving specific configurations .

Table 1: Synthesis Methods for this compound

| Method | Yield (%) | Reference |

|---|---|---|

| Baker's Yeast Reduction | 74 | |

| NaBH4 Reduction | 99.5 | |

| Ru-Catalyzed Hydrogenation | Variable |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters. Research indicates that derivatives of this compound exhibit significant affinity for dopamine (DAT) and norepinephrine transporters (NET), which are critical in regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurological disorders such as depression and ADHD .

Case Studies

-

Neurotransmitter Interaction :

A study evaluating various piperidine derivatives found that those based on the Ethyl (3R,4R)-3-hydroxypiperidine framework showed high uptake inhibition for DAT and NET. The compounds demonstrated varying degrees of selectivity, indicating their potential as therapeutic agents for mood disorders . -

Anticancer Activity :

Another investigation explored the anticancer properties of piperidine derivatives, including this compound. The results indicated cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutic agents like bleomycin. This highlights the compound's potential in cancer therapy .

Pharmacological Applications

The pharmacological implications of this compound extend to several therapeutic areas:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it is being investigated for applications in treating conditions such as depression and ADHD.

- Cancer Treatment : Its cytotoxic properties position it as a candidate for further research in oncology.

- Antimicrobial Activity : Emerging studies suggest that modifications of this compound may exhibit antibacterial properties, warranting additional exploration.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate to maximize yield and purity?

Methodological Answer: Synthesis optimization involves refluxing in inert solvents (e.g., benzene or tert-butanol) and purification via column chromatography. For example, a related piperidine derivative was synthesized by refluxing with methyl chloroformate in benzene for 6 hours, followed by purification using a Hex:EtOAc (9:1) solvent system, yielding 59% . Key parameters include:

- Reaction time : 6–25 hours (monitored via TLC).

- Temperature : 40–100°C (inert atmosphere for sensitive intermediates).

- Purification : Gradient elution in column chromatography to isolate stereoisomers.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | Benzene/tert-butanol | 59–72% | |

| Catalyst | Palladium acetate/XPhos | - | |

| Reaction Time | 6–25 hours | - |

Q. Which spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential. For example:

- ¹H/¹³C NMR : Assign peaks to distinguish diastereomers. A study on similar piperidine carboxylates used coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) to confirm stereochemistry .

- X-ray crystallography : Resolves absolute configuration. Polymorphic forms of related compounds were characterized using single-crystal X-ray diffraction .

Q. Table 2: Key NMR Data for Stereochemical Confirmation

| Proton Position | δ (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 3-OH | 1.8–2.2 | Broad singlet | Axial hydroxyl | |

| 4-COOEt | 4.1–4.3 | Quartet | Ethyl ester |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for derivatives of this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. A protocol includes:

Recrystallization : Test solvents (e.g., dichloromethane, ethyl acetate) to isolate crystalline vs. amorphous forms.

Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to compare melting ranges. For instance, a crystalline form of a related hydrochloride derivative melted at 172–175°C, while its amorphous counterpart showed a glass transition .

Purity checks : HPLC with UV detection (λ = 254 nm) to quantify impurities >0.5% .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) simulations using B3LYP/6-31G* basis sets can model transition states and charge distribution. For example:

- Nucleophilic attack : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Solvent effects : Include polarizable continuum models (PCM) for accuracy. A study on pyrrolidine analogs used DFT to explain regioselectivity in ester hydrolysis .

Q. Table 3: DFT Parameters for Reactivity Prediction

| Parameter | Value/Model | Software | Reference |

|---|---|---|---|

| Basis Set | 6-31G* | Gaussian | |

| Solvent Model | PCM (Water) | ORCA |

Q. How can hydrolytic stability studies be designed for this compound under physiological conditions?

Methodological Answer:

pH-Varied Buffers : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C.

Kinetic Monitoring : Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours for HPLC-MS analysis. A related ethyl ester showed 90% degradation at pH 9.0 within 8 hours .

Degradation Products : Use LC-MS/MS to identify hydrolysis byproducts (e.g., free carboxylic acid).

Q. Table 4: Hydrolytic Stability Protocol

| pH | Temperature | Analysis Interval | Degradation Rate | Reference |

|---|---|---|---|---|

| 7.4 | 37°C | 0–24 hours | 30% in 24h |

Q. What strategies mitigate racemization during the synthesis of this compound?

Methodological Answer:

- Low-temperature reactions : Perform steps below 0°C to minimize epimerization.

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect stereocenters, as demonstrated in the synthesis of (3S,4R)-piperidine derivatives .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters, yielding >98% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。